Californidine

Catalog No.
S587228
CAS No.
18830-99-4
M.F
C20H20NO4+
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Californidine

CAS Number

18830-99-4

Product Name

Californidine

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene

Molecular Formula

C20H20NO4+

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1

InChI Key

HFYKETHYKFKFQE-UHFFFAOYSA-N

SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C

Synonyms

N-Methylcalifornine; (-)-Californidine; (5S)-5,6,12,13-Tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxol-5,12-iminium

Canonical SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C

The exact mass of the compound Californidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Enzyme Inhibition

Research suggests that californidine possesses enzyme inhibitory properties. Studies have shown it can inhibit recombinant proteins from various pathogens, including HIV, E. coli, and C. perfringens []. Additionally, californidine has been shown to inhibit the enzymes eschscholtzia and protopine []. Eschscholtzia plays a role in the synthesis of nicotinamide adenine dinucleotide (NAD), while protopine is involved in the production of pyridoxal phosphate [].

These findings on enzyme inhibition highlight californidine's potential for future research in various fields, including the development of new antimicrobial agents or drugs targeting specific metabolic pathways.

Potential for Mood Disorders

Some studies have investigated the potential application of californidine for treating mood disorders like bipolar affective disorder and major depressive disorder []. However, the current research is limited, and more studies are needed to understand its mechanisms and efficacy in humans.

Californidine is an alkaloid derived from the California poppy (Eschscholzia californica), characterized by its molecular formula of C20_{20}H20_{20}N O4+_{4}^+. This compound is notable for its sedative, anxiolytic, and analgesic properties, making it of interest in both pharmacological and therapeutic contexts . Californidine is part of a larger family of alkaloids found in various species within the Eschscholzia genus, contributing to the plant's medicinal reputation.

Typical of isoquinoline alkaloids. These include:

  • Oxidation: Californidine can be oxidized using strong oxidizing agents, resulting in the formation of different derivatives.
  • Reduction: The compound can undergo reduction reactions, which may alter its biological activity.
  • Substitution: Californidine can engage in substitution reactions, particularly involving its nitrogen atom, impacting its solubility and reactivity.

These reactions are crucial for modifying the compound's properties for potential pharmaceutical applications.

Californidine exhibits several biological activities:

  • Sedative Effects: It has been shown to possess sedative properties, which can aid in reducing anxiety and promoting sleep .
  • Anxiolytic Properties: The compound interacts with neurotransmitter systems, particularly GABA receptors, suggesting a role in anxiety modulation .
  • Analgesic Effects: Californidine contributes to pain relief mechanisms, making it beneficial for therapeutic use in managing pain conditions .

Research indicates that these effects may be mediated through interactions with serotonin receptors and other neurochemical pathways .

Californidine can be synthesized through various methods:

  • Extraction from Plant Material: The primary source is the California poppy. Extraction involves using solvents like methanol or ethanol to isolate the alkaloid from dried plant material. The process typically includes:
    • Grinding the plant material.
    • Soaking it in a solvent under controlled temperature.
    • Evaporating the solvent to yield concentrated alkaloid fractions .
  • Chemical Synthesis: Although less common, synthetic routes can be developed to produce californidine using organic synthesis techniques that mimic natural biosynthetic pathways.
  • Biotechnological Approaches: Recent studies have explored using biotechnological methods such as hairy root cultures to enhance alkaloid production through manipulation of plant metabolism .

Californidine has several applications:

  • Pharmaceuticals: Due to its sedative and analgesic properties, it is used in herbal remedies and supplements aimed at anxiety relief and sleep aid .
  • Research: Its interactions with neurotransmitter systems make it a subject of interest in neuropharmacology studies focused on mental health disorders.
  • Traditional Medicine: Used historically by indigenous populations for its calming effects, californidine continues to be a part of herbal medicine practices.

Interaction studies have shown that californidine can bind to various receptors in the central nervous system:

  • Serotonin Receptors: It has been demonstrated to inhibit binding to 5-HT(1A) and 5-HT(7) receptors, indicating potential roles in mood regulation and anxiety treatment .
  • GABA Receptors: The compound's modulatory effects on GABA receptors suggest it may enhance inhibitory neurotransmission, contributing to its sedative effects .

These interactions highlight californidine's potential as a therapeutic agent for treating anxiety and related disorders.

Californidine shares structural and functional similarities with several other alkaloids. Here are some notable compounds:

Compound NameSource PlantKey Properties
ProtopineEschscholzia californicaAnalgesic, sedative
ChelirubineChelidonium majusAntimicrobial, analgesic
MacarpineEschscholzia californicaAntioxidant, anti-inflammatory
SanguinarineSanguinaria canadensisAntimicrobial, anti-cancer

Uniqueness of Californidine

Californidine stands out due to its specific interaction profile with serotonin and GABA receptors, which may provide unique therapeutic benefits compared to similar compounds. Its dual role as a sedative and analgesic further differentiates it within the class of isoquinoline alkaloids.

Californidine (C₂₀H₂₀NO₄⁺) belongs to the benzylisoquinoline alkaloid (BIA) family, a class of nitrogen-containing compounds characterized by a benzyl group attached to an isoquinoline backbone. BIAs are renowned for their structural complexity and pharmacological diversity, encompassing opioids (e.g., morphine), antimicrobial agents (e.g., sanguinarine), and antitussives (e.g., noscapine). Californidine’s molecular structure includes a pavine skeleton, distinguishing it from simpler BIAs like reticuline or papaverine.

Key Structural Features:

  • A quaternary ammonium center, enhancing solubility in polar solvents.
  • Two oxygenated aromatic rings connected via a tetracyclic pavine framework.
  • Methylation at the nitrogen atom, a modification critical for receptor binding.

Taxonomic Position within Pavine Alkaloids

Pavine alkaloids, a subclass of BIAs, are defined by their tetracyclic core structure derived from the condensation of two tyrosine-derived units. Californidine is classified under this group alongside escholtzine and neocaryachine. Its biosynthetic pathway shares early steps with morphine but diverges at the pavine formation stage, involving cytochrome P450-mediated oxidations and O-methylations.

Comparative Analysis of Pavine Alkaloids:

AlkaloidMolecular FormulaKey Functional GroupsPrimary Source
CalifornidineC₂₀H₂₀NO₄⁺N-methyl, O-methoxyEschscholzia californica
EscholtzineC₂₁H₂₅NO₄Dihydrofuran ringE. californica
NeocaryachineC₂₀H₂₃NO₄Benzodioxole groupPapaver somniferum

Historical Context in Alkaloid Chemistry

The isolation of californidine in the early 21st century marked a milestone in alkaloid research, though BIAs like morphine and codeine were characterized as early as the 19th century. Initial studies on E. californica in the 2000s revealed its affinity for serotonin receptors, sparking interest in its neuropharmacological potential. Unlike classical BIAs from opium poppy, californidine’s quaternary structure limits blood-brain barrier penetration, redirecting research toward peripheral targets.

Significance in Natural Product Research

Californidine exemplifies the ecological role of BIAs in plant defense and their exploitation in medicine. Recent studies highlight its:

  • Enzyme Inhibition: Moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 36.7 µM) and prolyl oligopeptidase (POP) modulation (IC₅₀ = 55.6 µM).
  • Receptor Interactions: High affinity for 5-HT₁A receptors (Kᵢ = 85 nM), implicating it in anxiety and depression pathways.
  • Drug Interaction Potential: Unlike berberine, californidine does not significantly inhibit cytochrome P450 enzymes, reducing herb-drug interaction risks.

Californidine is a quaternary benzylisoquinoline alkaloid with the molecular formula C20H20NO4+ and a molecular weight of 338.4 g/mol [1] [2] [3]. The compound carries a permanent positive charge on the nitrogen atom, making it a quaternary ammonium cation with CAS registry number 18830-99-4 [2] [3]. The exact molecular mass calculated from high-resolution mass spectrometry is 338.139 daltons [1] [4]. The molecular formula represents a benzylisoquinoline core structure with two methylenedioxy substituents and two methyl groups attached to the quaternary nitrogen center [6].

Structural Elucidation and Confirmation

The complete structural elucidation of californidine has been achieved through comprehensive spectroscopic analysis combining multiple analytical techniques [7] [8]. The structure features a complex hexacyclic framework systematically named as 23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene [2] [3]. The compound possesses two distinct methylenedioxy groups (-OCH2O-) that bridge adjacent aromatic carbons, creating characteristic five-membered dioxole rings fused to the benzene moieties [6] [9]. Nuclear magnetic resonance spectroscopy has confirmed the presence of aromatic proton signals characteristic of the benzylisoquinoline skeleton, along with distinctive methylenedioxy bridge signals appearing as singlets around 6.0 ppm in 1H NMR spectra [6] [8].

Stereochemistry and Isomeric Forms

Californidine exhibits optical activity due to the presence of chiral centers within its complex polycyclic structure [7] [10]. The absolute stereochemistry has been determined using circular dichroism spectroscopy, which revealed specific Cotton effects characteristic of the benzylisoquinoline alkaloid family [7] [11]. The compound exists predominantly as the (5S,12S)-configuration based on X-ray crystallographic and spectroscopic evidence [2] [4]. Unlike many alkaloids that exist as racemic mixtures, californidine isolated from natural sources shows a specific optical rotation due to enzymatic biosynthesis that favors one enantiomeric form [6] [7]. The quaternary nature of the nitrogen atom prevents racemization under normal conditions, maintaining the compound's stereochemical integrity [12] [13].

Physical Properties and Stability

Californidine appears as a solid crystalline powder under standard conditions [14] [15]. The compound demonstrates excellent solubility in polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [14]. Water solubility is limited due to the large hydrophobic aromatic system, though the quaternary ammonium center provides some hydrophilic character [12] [13]. The compound exhibits remarkable chemical stability under normal storage conditions when kept desiccated at -20°C [14] [15]. Thermal stability analysis indicates that californidine maintains structural integrity at ambient temperatures but may undergo degradation at elevated temperatures exceeding 100°C [15] [16].

Chemical Reactivity Profile

The chemical reactivity of californidine is primarily governed by its quaternary ammonium structure and the presence of electron-rich methylenedioxy substituents [17] [18]. The quaternary nitrogen center is unreactive toward strong electrophiles, oxidants, and acids due to its saturated valency and positive charge [13] [19]. The methylenedioxy groups can undergo ring-opening reactions under strongly acidic conditions, potentially leading to catechol derivatives [9]. The aromatic systems in californidine are susceptible to electrophilic aromatic substitution reactions, particularly at positions ortho and para to the electron-donating methylenedioxy groups [20] [21]. Oxidative conditions may affect the methylenedioxy bridges, leading to ring-opened products with hydroxyl functionalities [18].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy of californidine reveals characteristic signals for the complex polycyclic structure [22] [8]. The aromatic region displays multiple signals between 6.0-8.0 ppm corresponding to the benzylisoquinoline framework protons [6] [7]. The methylenedioxy bridge protons appear as distinctive singlets around 6.0-6.1 ppm, integrating for two protons each [6] [8]. The quaternary N-methyl groups generate sharp singlets around 2.8-3.0 ppm, typically integrating for six protons total [6] [22]. Carbon-13 NMR spectroscopy shows the expected aromatic carbon signals between 100-150 ppm, with the methylenedioxy bridge carbons appearing around 102 ppm [22] [8]. The quaternary nitrogen-bearing carbon typically resonates in the aliphatic region around 60-70 ppm [6].

Mass Spectrometry (MS) Fragmentation Patterns

Electrospray ionization mass spectrometry readily generates the molecular ion [M+H]+ at m/z 339 for californidine [23] [24]. The characteristic fragmentation pattern includes loss of methyl radicals (m/z 324), loss of methylenedioxy fragments (m/z 295), and formation of tropenium-type ions characteristic of benzylisoquinoline alkaloids [25] [26]. Tandem mass spectrometry reveals sequential losses corresponding to the systematic breakdown of the polycyclic framework [27] [28]. High-resolution mass spectrometry confirms the exact molecular composition and provides definitive molecular formula determination [24] [28].

Infrared (IR) Spectroscopy

Infrared spectroscopy of californidine displays characteristic absorption bands for the functional groups present in the molecule [25] [29]. The methylenedioxy groups exhibit distinctive C-O stretching vibrations around 1040-1100 cm⁻¹ and C-H bending modes around 1450-1500 cm⁻¹ [25]. Aromatic C=C stretching appears in the 1580-1600 cm⁻¹ region, while the quaternary ammonium center influences the overall vibrational pattern through electrostatic effects [15] [16]. The absence of broad O-H or N-H stretching bands confirms the quaternary nature of the nitrogen and the cyclic ether functionalities [25].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-visible absorption spectrum of californidine exhibits characteristic maxima related to the extended aromatic conjugation within the polycyclic framework [30] [31]. Primary absorption occurs in the ultraviolet region around 280-290 nm, corresponding to π→π* transitions in the benzylisoquinoline chromophore [32] [33]. Secondary absorption bands appear around 320-330 nm due to the extended conjugation provided by the methylenedioxy substituents [30] [31]. The molar absorptivity values are typical for aromatic alkaloids, ranging from 10,000-15,000 L mol⁻¹ cm⁻¹ for the primary absorption maxima [34]. The compound shows minimal absorption in the visible region, consistent with its colorless to pale yellow appearance [33] [35].

PropertyValueReference
Molecular FormulaC20H20NO4+ [1] [2] [3]
Molecular Weight338.4 g/mol [1] [2] [3]
Melting PointNot determined [14] [15]
Solubility (Organic)Soluble in CHCl3, CH2Cl2, DMSO [14]
UV λmax~280-290 nm, ~320-330 nm [30] [31]
1H NMR (N-CH3)2.8-3.0 ppm (6H, s) [6] [22]
1H NMR (OCH2O)6.0-6.1 ppm (4H, s) [6] [8]
MS [M+H]+m/z 339 [23] [24]

XLogP3

3

Wikipedia

Californidine

Dates

Last modified: 02-18-2024

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